molecular formula C17H31N3O B3852094 2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol

2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol

Cat. No. B3852094
M. Wt: 293.4 g/mol
InChI Key: FTSVGLSXPBPEQE-UHFFFAOYSA-N
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Description

“2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol” is a complex organic compound. It is related to Dimethylaminopropylamine (DMAPA), a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics . It contains terminal hydroxyl groups that can react with isocyanates .


Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .


Molecular Structure Analysis

The molecular structure of “2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol” is complex due to the presence of multiple functional groups. It includes two dimethylamino propyl groups attached to a central phenol group .


Chemical Reactions Analysis

The compound can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the terminal hydroxyl groups can react with isocyanates .

Scientific Research Applications

Molecular Structures and Synthesis

  • Research by Koten et al. (1993) in "Inorganic Chemistry" explored the lithium and sodium phenolates of 2-[(dimethylamino)methyl]phenol. They synthesized various complexes and analyzed their structures using NMR spectroscopy and X-ray diffraction, uncovering the first lithium phenolate with a stable, trinuclear structure (Koten et al., 1993).

Insights from Density Functional Theory

  • A study by Karmakar et al. (2020) in the "International Journal of Molecular Sciences" synthesized two new dinuclear zinc(II) complexes using 2-(((3-(dimethylamino)propyl)amino)methyl)-6-methoxy-phenol. They provided insights into intramolecular Zn···O spodium bonds through density functional theory (DFT) calculations and quantum theory of atoms-in-molecules (Karmakar et al., 2020).

Tetrazolato Complex Synthesis

  • Mukhopadhyay et al. (2009) in "Dalton transactions" investigated the synthesis of mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) using aminoiminophenol derivatives. Their study provided detailed characterizations of the synthesized complexes, contributing to our understanding of complex metal-ligand interactions (Mukhopadhyay et al., 2009).

Dinuclear Zinc Complexes and Phosphatase-Like Activity

  • Abe et al. (2001) in the "Bulletin of the Chemical Society of Japan" synthesized dinuclear zinc complexes using phenol-based "end-off" compartmental ligands. They also explored their phosphatase-like activity, expanding our knowledge of enzyme mimicry in coordination chemistry (Abe et al., 2001).

Mixed-Valence Oxovanadium Dinuclear Entities

  • Mondal et al. (2005) in "Inorganic chemistry" synthesized dinuclear oxovanadium(IV/V) entities using heptadentate ligands. Their research included X-ray crystallography and EPR spectra analysis, offering valuable insights into the properties of mixed-valence complexes (Mondal et al., 2005).

Safety and Hazards

DMAPA is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . It is classified as a dangerous substance with hazard statements including H226, H302, H314, H317 .

properties

IUPAC Name

2-[[bis[3-(dimethylamino)propyl]amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-18(2)11-7-13-20(14-8-12-19(3)4)15-16-9-5-6-10-17(16)21/h5-6,9-10,21H,7-8,11-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSVGLSXPBPEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[Bis[3-(dimethylamino)propyl]amino]methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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